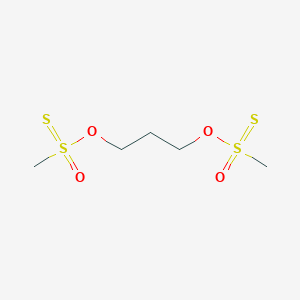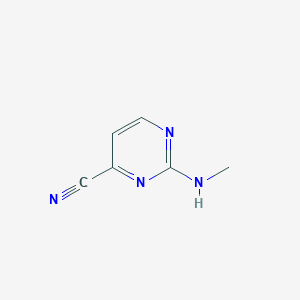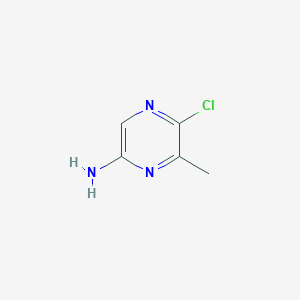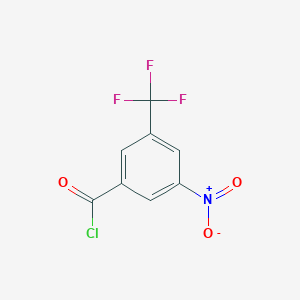
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is an organic compound with the molecular formula C5H12O4S4 and a molecular weight of 264.41 g/mol . It is a colorless to pale yellow liquid that is soluble in water and organic solvents . This compound is known for its high stability and can be used across a wide range of temperatures and pH levels . It is primarily used as a cross-linking reagent in biochemical research .
Métodos De Preparación
The synthesis of Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane involves multiple steps. One common method includes the following steps :
Reaction of 1,3-propanediol with sodium hypobromite: This reaction produces 3-bromopropanediol.
Reaction of 3-bromopropanediol with 1,3-propanedithiol: This step forms 1,3-propanedithiol disulfide.
Treatment with sodium methanesulfonate: The final step involves treating the disulfide with sodium methanesulfonate to produce this compound.
Análisis De Reacciones Químicas
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where the methanethiosulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is widely used in scientific research due to its ability to cross-link sulfhydryl groups. Some of its applications include :
Chemistry: Used as a cross-linking reagent to stabilize proteins and nucleic acids.
Biology: Employed in studies involving protein-protein interactions and protein-DNA interactions.
Medicine: Utilized in drug delivery systems and as a tool for studying the mechanisms of drug action.
Industry: Applied in the production of polymers and other materials that require cross-linking for enhanced stability.
Mecanismo De Acción
The mechanism of action of Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane involves the formation of covalent bonds between sulfhydryl groups on proteins or other biomolecules . This cross-linking stabilizes the structure of the biomolecules and can affect their function. The molecular targets include cysteine residues on proteins, and the pathways involved are those related to protein folding and stability .
Comparación Con Compuestos Similares
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure and reactivity. Similar compounds include :
- 1,1-Methanediyl bismethanethiosulfonate
- 1,4-Butanediyl bismethanethiosulfonate
- 1,5-Pentanediyl bismethanethiosulfonate
These compounds share similar cross-linking properties but differ in the length of the carbon chain between the methanethiosulfonate groups. This difference can affect their reactivity and the stability of the cross-linked products.
Propiedades
Fórmula molecular |
C5H12O4S4 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H12O4S4/c1-12(6,10)8-4-3-5-9-13(2,7)11/h3-5H2,1-2H3 |
Clave InChI |
WZAXJZKBMPNHSM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)




![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)

